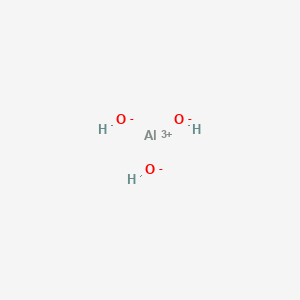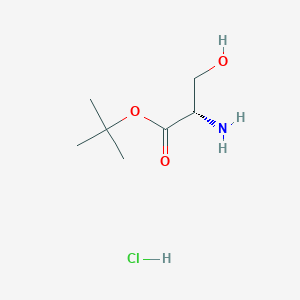
Dialume
概要
説明
水酸化アルミニウムは化学式
Al(OH)3
で表される白色の非晶質粉末であり、両性であるため、酸と塩基の両方と反応できます。天然にはギブサイト鉱物およびその多形:バイヤー石、ドイル石、ノードストランド石として存在します {_svg_1}。この化合物は、その多様な特性により、さまざまな業界で広く使用されています。合成経路と反応条件:
- 水酸化アルミニウムは、アルミニウム塩と塩基を反応させることで合成できます。例えば、塩化アルミニウムと水酸化ナトリウムを反応させます。
実験室での合成: AlCl3+3NaOH→Al(OH)3+3NaCl
あるいは、硫酸アルミニウムを使用することもできます。Al2(SO4)3+6NH3⋅H2O→2Al(OH)3+3(NH4)2SO4
工業的製造方法:
- これは水酸化アルミニウムを製造するための主要な工業的方法です。ボーキサイト鉱石を高温高圧で水酸化ナトリウムに溶解させると、アルミン酸ナトリウムが生成されます。冷却すると、水酸化アルミニウムが析出します。
ベイヤー法: Al2O3+2NaOH+3H2O→2NaAl(OH)4
NaAl(OH)4→Al(OH)3+NaOH
反応の種類:
- 水酸化アルミニウムは酸と反応してアルミニウム塩と水を生じます。
酸塩基反応: Al(OH)3+3HCl→AlCl3+3H2O
また、塩基と反応してアルミン酸イオンを生じます。Al(OH)3+NaOH→NaAl(OH)4
一般的な試薬と条件:
酸: 塩酸、硫酸。
塩基: 水酸化ナトリウム、水酸化カリウム。
主要な生成物:
酸との反応から: 塩化アルミニウム、硫酸アルミニウム。
塩基との反応から: アルミン酸ナトリウム。
化学:
触媒: 有機合成反応と重合反応の触媒として使用されます。
吸着剤: 高い表面積と吸着特性を持つため、クロマトグラフィーや水処理に使用されます。
生物学と医学:
制酸剤: 胃酸を中和するために、市販の制酸剤によく使用されます。
ワクチンアジュバント: アジュバントとして作用することで、ワクチンにおける免疫応答を強化します。
産業:
難燃剤: 材料に配合して耐火性を向上させるために使用されます。
充填剤: プラスチック、ゴム、紙の製造に使用され、特性を向上させ、コストを削減します。
制酸剤作用:
- 水酸化アルミニウムは、塩酸と反応して塩化アルミニウムと水を生じることで、胃酸を中和します。
中和: Al(OH)3+3HCl→AlCl3+3H2O
ワクチンアジュバント:
免疫応答の強化: 抗原を表面に吸着させることで、免疫細胞による抗原の取り込みを促進し、体内の免疫応答を強化します。
類似化合物:
酸化アルミニウム(アルミナ): Al2O3
、セラミックスや研磨剤として使用されます。酸化水酸化アルミニウム: AlO(OH)
、アルミニウム金属の製造に使用されます。水酸化マグネシウム: Mg(OH)2
、制酸剤や下剤として使用されます。独自性:
両性: 多くの他の水酸化物とは異なり、水酸化アルミニウムは酸と塩基の両方と反応でき、非常に汎用性があります。
幅広い用途: 制酸剤やワクチンアジュバントとしての医療用途から、難燃剤や充填剤としての産業用途まで、幅広い用途があります。
水酸化アルミニウムの独自の特性と幅広い用途により、科学および産業のさまざまな分野で貴重な化合物となっています。
科学的研究の応用
これらの用途は、this compoundの汎用性と様々な科学分野への影響を浮き彫りにしています。 レーザー、電子機器、環境保護など、この化合物は研究と技術に多大な貢献を続けています .
作用機序
Target of Action
Dialume, also known as Gibbsite, Aluminum trihydroxide, or Al(OH)3, primarily targets the stomach’s gastric acid. It acts as an antacid, providing symptomatic relief for conditions like heartburn, acid indigestion, and sour stomach .
Mode of Action
Al(OH)3 is a basic inorganic salt that neutralizes hydrochloric acid in gastric secretions . It is slowly solubilized in the stomach and reacts with hydrochloric acid to form aluminum chloride and water . This reaction increases the pH level in the stomach, which inhibits the action of pepsin, an enzyme involved in protein digestion .
Biochemical Pathways
The primary biochemical pathway affected by Al(OH)3 is the gastric acid secretion pathway. By neutralizing hydrochloric acid, Al(OH)3 reduces the acidity of the stomach contents, thereby inhibiting the action of pepsin . This can alleviate symptoms associated with excess stomach acid, such as heartburn and acid indigestion.
Pharmacokinetics
The pharmacokinetics of Al(OH)3 involve its slow solubilization in the stomach, where it reacts with hydrochloric acid The resulting compounds, aluminum chloride and water, are then either absorbed into the body or excreted
Result of Action
The primary result of Al(OH)3’s action is the neutralization of stomach acid, leading to an increase in gastric pH . This can provide relief from symptoms of excess stomach acid, including heartburn, acid indigestion, and sour stomach. Additionally, by inhibiting the action of pepsin, Al(OH)3 may also help to protect the stomach lining from damage caused by this enzyme .
Action Environment
The action of Al(OH)3 is influenced by the environment within the stomach. Factors such as the presence and concentration of hydrochloric acid, the pH level, and the presence of other substances (e.g., food, other medications) can all impact the efficacy and stability of Al(OH)3. For example, a higher concentration of stomach acid may require a larger dose of Al(OH)3 for effective neutralization .
生化学分析
Biochemical Properties
The biochemical properties of Dialume are not well-studied. It is known that this compound can interact with various biomolecules. For instance, it can bind to proteins and enzymes, potentially altering their function
Cellular Effects
This compound has been shown to have various effects on cells. For example, it can influence cell function by interacting with cell signaling pathways . It can also impact gene expression and cellular metabolism
Molecular Mechanism
The molecular mechanism of action of this compound is not well-defined. It is known to interact with biomolecules, potentially leading to changes in gene expression
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. For example, the compound’s stability and degradation can vary, potentially influencing its long-term effects on cellular function
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models . For example, certain threshold effects may be observed, and high doses may lead to toxic or adverse effects
Metabolic Pathways
It is possible that this compound interacts with various enzymes or cofactors, potentially influencing metabolic flux or metabolite levels
Transport and Distribution
This compound can be transported and distributed within cells and tissues . It may interact with various transporters or binding proteins, potentially influencing its localization or accumulation
Subcellular Localization
It is possible that this compound is directed to specific compartments or organelles by targeting signals or post-translational modifications
類似化合物との比較
Aluminum Oxide (Alumina): Al2O3
, used in ceramics and as an abrasive.Aluminum Oxide Hydroxide: AlO(OH)
, used in the production of aluminum metal.Magnesium Hydroxide: Mg(OH)2
, used as an antacid and laxative.Uniqueness:
Amphoteric Nature: Unlike many other hydroxides, aluminum hydroxide can react with both acids and bases, making it highly versatile.
Wide Range of Applications: Its use spans from medical applications as an antacid and vaccine adjuvant to industrial uses as a flame retardant and filler.
Aluminum hydroxide’s unique properties and wide range of applications make it an invaluable compound in various fields of science and industry.
特性
IUPAC Name |
aluminum;trihydroxide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Al.3H2O/h;3*1H2/q+3;;;/p-3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNROFYMDJYEPJX-UHFFFAOYSA-K | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[OH-].[OH-].[OH-].[Al+3] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
||
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Record name | ALUMINUM HYDROXIDE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0373 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Record name | aluminium hydroxide | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Aluminium_hydroxide | |
| Description | Chemical information link to Wikipedia. | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2036405 | |
| Record name | Aluminum hydroxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2036405 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
78.004 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder; Dry Powder, Liquid; Dry Powder, Water or Solvent Wet Solid; Liquid; Other Solid; Pellets or Large Crystals; Pellets or Large Crystals, Liquid, Other Solid; Water or Solvent Wet Solid; Water or Solvent Wet Solid, Liquid, White solid in various forms; [ICSC] White odorless granules; Slightly soluble in water; [MSDSonline], ODOURLESS WHITE SOLID IN VARIOUS FORMS. | |
| Record name | Aluminum hydroxide (Al(OH)3) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Aluminum hydroxide | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/3606 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | ALUMINUM HYDROXIDE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0373 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Solubility |
Insoluble in water; soluble in alkaline solutions, acid solutions, Practically insoluble in water, but soluble in alkaline aqueous solutions or in HCl, H2SO4 and other strong acids in the presence of some water., Readily soluble in both acids and strong bases, Solubility in water: none | |
| Details | Sleppy WC; Kirk-Othmer Encyclopedia of Chemical Technology. (1999-2012). New York, NY: John Wiley & Sons; Aluminum Compounds Introduction. Online Posting Date: 20 Dec 2002 | |
| Record name | ALUMINUM HYDROXIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/575 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Details | Sleppy WC; Kirk-Othmer Encyclopedia of Chemical Technology. (1999-2012). New York, NY: John Wiley & Sons; Aluminum Compounds Introduction. Online Posting Date: 20 Dec 2002 | |
| Record name | ALUMINUM HYDROXIDE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0373 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Density |
2.42 g/cu cm, White, gelatinous precipitate. Constants variable with the composition, density approximately 2.4. Insoluble in water and alcohol, soluble in acid and alkali. /Aluminum hydroxide gel/, 2.42 g/cm³ | |
| Details | Lewis, R.J. Sr.; Hawley's Condensed Chemical Dictionary 15th Edition. John Wiley & Sons, Inc. New York, NY 2007., p. 48 | |
| Record name | ALUMINUM HYDROXIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/575 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Details | Lewis, R.J. Sr.; Hawley's Condensed Chemical Dictionary 15th Edition. John Wiley & Sons, Inc. New York, NY 2007., p. 48 | |
| Record name | ALUMINUM HYDROXIDE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0373 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Vapor Pressure |
Vapor pressure, Pa at 20 °C: | |
| Record name | ALUMINUM HYDROXIDE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0373 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Mechanism of Action |
Aluminum hydroxide is a basic inorganic salt that acts by neutralizing hydrochloric acid in gastric secretions. Aluminum hydroxide is slowly solubilized in the stomach and reacts with hydrochloric acid to form aluminum chloride and water. It also inhibits the action of pepsin by increasing the pH and via adsorption. Cytoprotective effects may occur through increases in bicarbonate ion (HCO3-) and prostaglandins. | |
| Record name | Aluminum hydroxide | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB06723 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Color/Form |
White, amorphous powder, White powder, balls or granules, Usually obtained in white, bulky, amorphous powder | |
CAS No. |
21645-51-2, 14762-49-3, 8064-00-4 | |
| Record name | Aluminum hydroxide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=21645-51-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Gibbsite | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14762-49-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Aluminum hydroxide | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB06723 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Aluminum hydroxide (Al(OH)3) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Aluminum hydroxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2036405 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Aluminium hydroxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.433 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Aluminum hydroxide (Al(OH)3) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Aluminum hydroxide | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5QB0T2IUN0 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | ALUMINUM HYDROXIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/575 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | ALUMINUM HYDROXIDE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0373 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Melting Point |
300 °C | |
| Record name | ALUMINUM HYDROXIDE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0373 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















